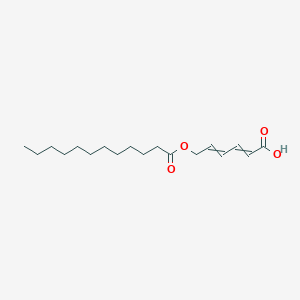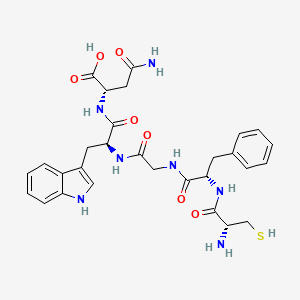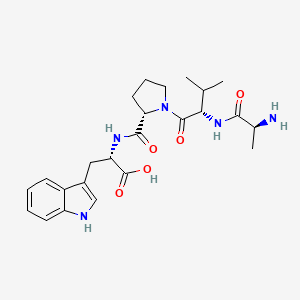![molecular formula C13H25NO2Si B14232165 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole CAS No. 389578-46-5](/img/structure/B14232165.png)
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole is a chemical compound with the molecular formula C13H25NOSi. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The compound is characterized by the presence of a tri(propan-2-yl)silyl group attached to the oxygen atom at the 4-position of the oxazole ring and a methyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole typically involves the reaction of 2-methyl-4-hydroxy-1,3-oxazole with tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Methyl-4-hydroxy-1,3-oxazole+Tri(propan-2-yl)silyl chloride→2-Methyl-4-[tri(propan-2-yl)silyl]oxy-1,3-oxazole+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazole-4-ylmethanol derivatives.
科学的研究の応用
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Methyl-2-{[tri(propan-2-yl)silyl]oxy}-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-diazole: Contains an additional nitrogen atom in the ring.
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxadiazole: Contains both oxygen and nitrogen atoms in the ring.
Uniqueness
2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole is unique due to its specific combination of a silyl group and an oxazole ring, which imparts distinct chemical and physical properties. The presence of the silyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.
特性
CAS番号 |
389578-46-5 |
|---|---|
分子式 |
C13H25NO2Si |
分子量 |
255.43 g/mol |
IUPAC名 |
(2-methyl-1,3-oxazol-4-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H25NO2Si/c1-9(2)17(10(3)4,11(5)6)16-13-8-15-12(7)14-13/h8-11H,1-7H3 |
InChIキー |
ULQFHCSPQUFWTF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CO1)O[Si](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

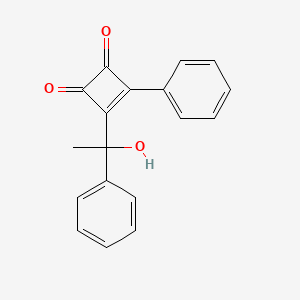
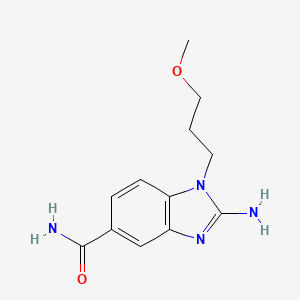

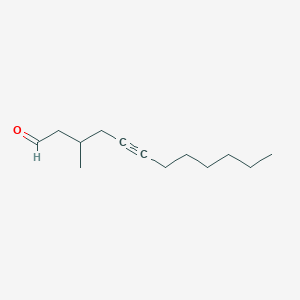
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
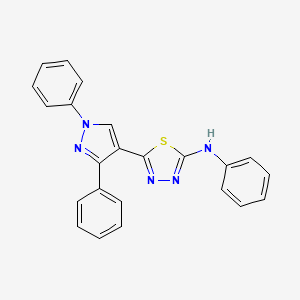
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
